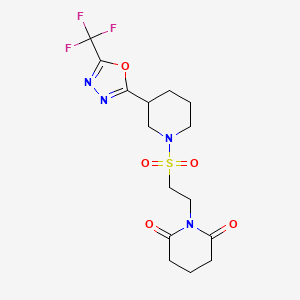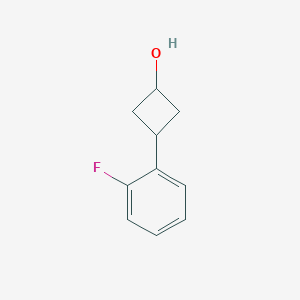
3-(2-Fluorophenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11FO . It has a molecular weight of 166.2 . The compound belongs to the family of cyclobutanols, which are cyclic alcohols consisting of a four-membered carbon ring.
Molecular Structure Analysis
The InChI code for 3-(2-Fluorophenyl)cyclobutan-1-ol is 1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 . This indicates the molecular structure of the compound.The compound is available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Applications De Recherche Scientifique
Palladium-Catalyzed Carbon-Carbon Bond Formation
Research by Matsuda, Shigeno, and Murakami (2008) highlights the utility of cyclobutanones in palladium-catalyzed reactions, facilitating the formation of complex lactones through carbon-carbon bond cleavage and formation. This process underscores the synthetic versatility of cyclobutanones in constructing cyclic compounds, potentially applicable to derivatives like "3-(2-Fluorophenyl)cyclobutan-1-ol" for producing pharmacologically relevant structures or novel materials (Matsuda, Shigeno, & Murakami, 2008).
Synthesis of Linear Oligomers
Altmann, Enkelmann, Beer, and Bunz (1996) reported the synthesis of linear oligomers from a cyclobutadiene precursor, demonstrating the potential for constructing polymers with unique electronic properties for material science applications. This research indicates the feasibility of using cyclobutadiene derivatives in polymer chemistry, which could extend to the synthesis and study of materials based on "3-(2-Fluorophenyl)cyclobutan-1-ol" (Altmann, Enkelmann, Beer, & Bunz, 1996).
Structure and Conformation Studies
Reisner, Korp, Bernal, and Fuchs (1983) examined the structure and conformation of cyclobutanecarboxylic acids, revealing insights into the steric effects and molecular geometry of cyclobutane derivatives. Such foundational studies are crucial for understanding the reactivity and binding interactions of "3-(2-Fluorophenyl)cyclobutan-1-ol" in complex biological or material systems (Reisner, Korp, Bernal, & Fuchs, 1983).
Photophysical Studies
Li and Fox (1996) investigated the photophysics of photoactive chromophores derived from cyclobutadiene, highlighting the potential of such compounds in developing optoelectronic devices or as probes in biological systems. These findings suggest avenues for exploring the electronic and optical properties of "3-(2-Fluorophenyl)cyclobutan-1-ol" derivatives (Li and Fox, 1996).
Tumor Imaging and Detection
Martarello et al. (2002) synthesized and evaluated fluoromethyl-cyclobutane carboxylic acids as potential PET ligands for tumor detection, demonstrating the relevance of cyclobutane derivatives in medical imaging. This research underscores the potential of "3-(2-Fluorophenyl)cyclobutan-1-ol" and its derivatives in the development of novel diagnostic tools (Martarello et al., 2002).
Safety and Hazards
The safety information for 3-(2-Fluorophenyl)cyclobutan-1-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUJYIIQIRAEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)cyclobutan-1-ol | |
CAS RN |
1807901-60-5 |
Source


|
| Record name | (1s,3s)-3-(2-fluorophenyl)cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2819567.png)



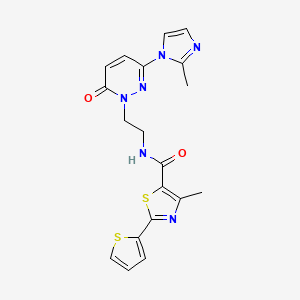
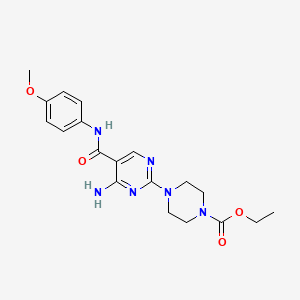

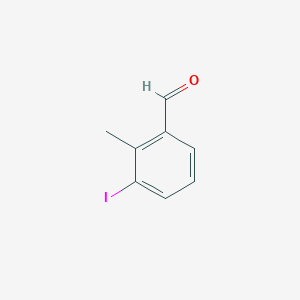
![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2819582.png)
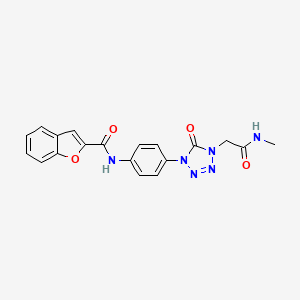
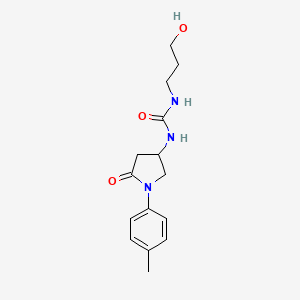
![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)

